molecular formula C11H15N3O B1482131 (1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098141-38-7

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Cat. No.: B1482131
CAS No.: 2098141-38-7
M. Wt: 205.26 g/mol
InChI Key: FAALGSHDLRVRAZ-UHFFFAOYSA-N
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Description

(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Chemistry

  • Masked Carbonyl Synthons : The synthesis of imidazole derivatives, like (1-methyl-1H-imidazol-2-yl)methanol, demonstrates the use of these compounds as masked forms of the carbonyl group and as synthons for carbonyl compounds. This suggests a potential role for similar imidazole derivatives in synthetic chemistry (Ohta et al., 1987).

Photochemical Properties

  • Enhanced Fluorescence and Stability : Research on 1,3-diphenyl-2-pyrazolines containing heteroaromatic substituents (such as imidazol-1-yl) revealed enhanced absorption at longer wavelengths, increased fluorescence in polar solvents like methanol, and similar stability to light compared to unsubstituted analogues. This indicates the potential of imidazole-pyrazole derivatives in photochemical applications (Lin et al., 1977).

Biological and Pharmacological Activity

  • Antibacterial and Antioxidant Activities : Derivatives containing pyrazole moieties, such as (5-hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, have been found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria and moderate antioxidant activities. This suggests potential pharmacological applications for similar compounds (Lynda, 2021).

Application in Material Science

  • Fluorescent Whitening Agents : Pyrazolines with heteroaromatic substituents, including imidazol-1-yl, have been used as fluorescent whitening agents when applied to wool, showcasing their utility in material science and textile industry (Lin et al., 1977).

Properties

IUPAC Name

[1-(cyclobutylmethyl)imidazo[1,2-b]pyrazol-7-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-8-10-6-12-14-5-4-13(11(10)14)7-9-2-1-3-9/h4-6,9,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAALGSHDLRVRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 2
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 3
(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
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(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
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(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Reactant of Route 6
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(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

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